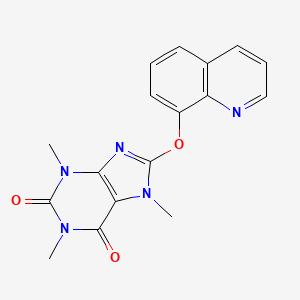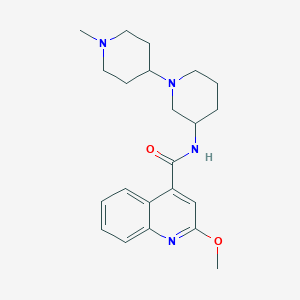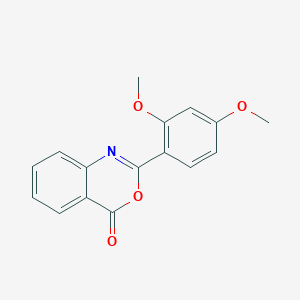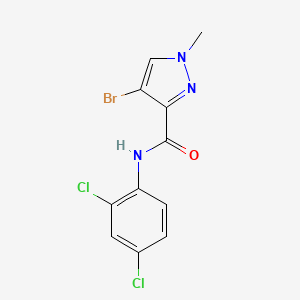
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione, also known as SQ22,942, is a potent and selective antagonist of the dopamine D3 receptor. This compound has been the focus of considerable scientific research due to its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders.
Mecanismo De Acción
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the dopamine D3 receptor, which is thought to play a key role in the reinforcing effects of drugs of abuse. By blocking the activity of this receptor, this compound is able to reduce the rewarding effects of drugs like cocaine, making them less attractive to users.
Biochemical and Physiological Effects:
In addition to its effects on drug addiction, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have neuroprotective properties, potentially making it useful in the treatment of neurodegenerative disorders like Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in drug addiction and other disorders. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
Direcciones Futuras
There are several potential future directions for research on 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione. For example, further studies could explore its potential therapeutic applications in the treatment of other psychiatric disorders, such as depression or anxiety. Additionally, research could focus on developing more potent analogs of this compound, which may be more effective at reducing drug-seeking behavior and other symptoms of addiction. Finally, studies could investigate the long-term effects of this compound on brain function and behavior, in order to better understand its potential risks and benefits.
Métodos De Síntesis
The synthesis of 1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 8-hydroxyquinoline with 3,7-dimethylxanthine, followed by the addition of ethyl chloroformate to form the corresponding carbamate. The carbamate is then treated with sodium hydride and methyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
1,3,7-trimethyl-8-(8-quinolinyloxy)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that this compound is able to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for this disorder.
Propiedades
IUPAC Name |
1,3,7-trimethyl-8-quinolin-8-yloxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)25-11-8-4-6-10-7-5-9-18-12(10)11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGBWDSALTUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=CC4=C3N=CC=C4)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5691447.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)

![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5691466.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)

![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
